molecular formula C21H33Cl3N4O B1662819 Cariprazine hydrochloride CAS No. 1083076-69-0

Cariprazine hydrochloride

Cat. No. B1662819
M. Wt: 463.9 g/mol
InChI Key: GPPJWWMREQHLQT-UHFFFAOYSA-N
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Description

Cariprazine hydrochloride is an atypical antipsychotic developed by Gedeon Richter . It is used in the treatment of schizophrenia, bipolar mania, bipolar depression, and major depressive disorder . It acts primarily as a D3 and D2 receptor partial agonist, with a preference for the D3 receptor . Cariprazine is also a partial agonist at the serotonin 5-HT1A receptor and acts as an antagonist at 5-HT2B and 5-HT2A receptors, with high selectivity for the D3 receptor .


Synthesis Analysis

The synthesis of Cariprazine is achieved from N-(4-oxocyclohexyl) acetamide by using various reactions such as Wittig-Horner reaction, reduction of alkene, hydrolysis of ester, deacylation, amidation, reduction of Weinreb amide to yield the corresponding aldehyde, and finally reductive amination of aldehyde in the presence of the corresponding amine to form Cariprazine .


Molecular Structure Analysis

The molecular formula of Cariprazine hydrochloride is C21H32Cl2N4O . The molecular weight is 427.41 g/mol .


Chemical Reactions Analysis

Cariprazine is primarily metabolized by the CYP3A4 isoenzyme and to a lesser extent, by CYP2D6 into two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), which are pharmacologically equipotent to cariprazine and jointly responsible for the overall therapeutic effect .


Physical And Chemical Properties Analysis

Cariprazine hydrochloride has a molecular weight of 463.87 . It is soluble in DMSO .

Safety And Hazards

Common side effects of Cariprazine may include involuntary muscle movements, upset stomach, vomiting, drowsiness, or feeling restless . Serious side effects may include sudden numbness or weakness, problems with vision or speech, severe distress or agitation, a seizure, uncontrolled muscle movements in your face, trouble swallowing, low white blood cell counts, high blood sugar, or severe nervous system reaction . Cariprazine is not approved for use in older adults with dementia-related psychosis .

Future Directions

Cariprazine hydrochloride was approved by the U.S. Food and Drug Administration (FDA) as an adjunctive therapy to antidepressants for the treatment of major depressive disorder (MDD) in adults . This additional indication provides a new option for adults who have a partial response to the treatment of an antidepressant .

properties

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPJWWMREQHLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026486
Record name Cariprazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cariprazine hydrochloride

CAS RN

1083076-69-0
Record name Cariprazine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083076690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cariprazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARIPRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQD7C255YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
P Chiprikar, V Mastiholimath, A Balekundri - Chemistry Africa, 2023 - Springer
… Cariprazine hydrochloride (CPZ) is a new atypical antipsychotic. A nanostructured lipid carrier (NLC) loaded with cariprazine hydrochloride … technique for cariprazine hydrochloride has …
Number of citations: 2 link.springer.com
J Ye, K Liu, X Zhou, J Gu, X Hu - Crystallography Reports, 2018 - Springer
… In conclusion, the differences in structure between the cariprazine and cariprazine hydrochloride lead to a significant difference in solubility, indicating that the cariprazine hydrochloride …
Number of citations: 2 link.springer.com
P Chiprikar, V Mastiholimath - Analytical Chemistry Letters, 2023 - Taylor & Francis
… These findings suggest that this method may be helpful during regular quality control evaluation of Cariprazine Hydrochloride in a variety of pharmaceutical formulations. …
Number of citations: 2 www.tandfonline.com
SD Bhosle, SV Itage, B Gangapuram… - … Process Research & …, 2022 - ACS Publications
… , salt formation with compound 9 under acidic conditions furnished cariprazine hydrochloride. … Finally, the target product cariprazine hydrochloride is obtained from 9 by salt formation. …
Number of citations: 4 pubs.acs.org
P Chiprikar, V Mastiholimath - papers.ssrn.com
Background: Cariprazine hydrochloride is antipsychotic drug used to treat schizophrenia. A simple and accurate reverse phase HPLC method for cariprazine HCL was developed and …
Number of citations: 0 papers.ssrn.com
J Kehr, T Yoshitake, F Ichinose, S Yoshitake, B Kiss… - …, 2018 - Springer
… Cariprazine hydrochloride salt and aripiprazole free base were provided by the Forest Research Institute, NJ, USA. PCP hydrochloride salt was purchased from LGC Standards (Boras, …
Number of citations: 40 link.springer.com
A Patel, A Patel, D Patel, K Patel… - CNS & Neurological …, 2023 - ingentaconnect.com
… In the synthesis of cariprazine hydrochloride (Fig. 2), the first step is the reduction of 2-(4-… the free base that reacts with HCl in methanol to form cariprazine hydrochloride (5) [18-20]. …
Number of citations: 2 www.ingentaconnect.com
HI Zlatanova, MT Georgieva-Kotetarova… - International Journal of …, 2022 - mdpi.com
… Reagents used in the experiments were cariprazine hydrochloride (Gedeon Richter Plc., Hungary), NaCl 0.9% (Sopharma AD, Sofia, Bulgaria), scopolamine (Merck, Darmstadt, …
Number of citations: 3 www.mdpi.com
É Ágai-Csongor, G Domány, K Nógrádi… - Bioorganic & medicinal …, 2012 - Elsevier
… The most promising representative of this family of compounds, 2m (INN:cariprazine hydrochloride) showed good pharmacokinetic profile with excellent brain penetration, enhanced …
Number of citations: 93 www.sciencedirect.com
J Kehr, FH Wang, F Ichinose, S Yoshitake… - Frontiers in …, 2022 - frontiersin.org
The negative and cognitive symptoms of schizophrenia and related disorders may be due to reduced dopaminergic tone in cortical brain areas. Alteration in the function of dopamine (…
Number of citations: 1 www.frontiersin.org

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